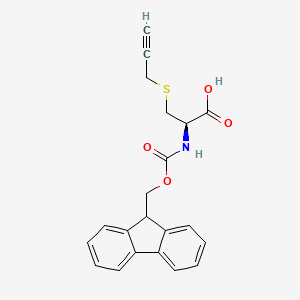

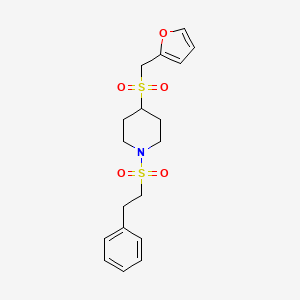

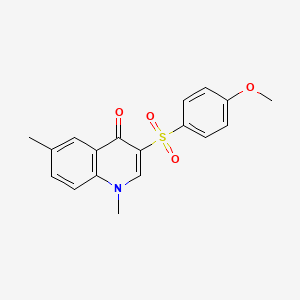

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amine group (protected by the Fmoc group), a carboxylic acid group, and a propargylsulfanyl group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. The presence of the propargyl (alkyne) group and the sulfanyl (thiol) group could allow for reactions such as additions, substitutions, or cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amine (when deprotected) would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique

Solid Phase Peptide Synthesis

Fmoc amino acids, such as "(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid," are crucial in solid-phase peptide synthesis. This methodology has evolved significantly, incorporating a variety of solid supports, linkages, and side-chain protecting groups. It facilitates the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under diverse conditions. The orthogonality of Fmoc SPPS offers unique opportunities for bioorganic chemistry, allowing for the efficient assembly of complex peptide structures (Fields & Noble, 2009).

Bio-inspired Building Blocks

Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics facilitate their use as bio-inspired building blocks for the fabrication of functional materials. Applications span across cell cultivation, bio-templating, optical properties, drug delivery, catalysis, and therapeutic and antibiotic properties. Recent progress highlights their potential in developing new materials with specialized functions (Tao et al., 2016).

Hydrogel Formation and Antibacterial Properties

Fmoc-peptide functionalized cationic amphiphiles have been developed into potent antibacterial agents. Their ability to form hydrogels at room temperature has been explored for medical applications. The gelation process, driven by non-covalent interactions such as pi-pi stacking and hydrogen bonding, results in materials that can effectively combat both Gram-positive and Gram-negative bacteria. This indicates the broad utility of Fmoc amino acids in creating materials that can be applied in healthcare settings for microbial control (Debnath et al., 2010).

Biocompatibility in Medical Applications

The biocompatibility of Fmoc-peptide hydrogels has been evaluated in the context of ophthalmology. A study involving the injection of peptide hydrogel containing the RGD sequence and an Fmoc tail into rabbit eyes demonstrated good biocompatibility, suggesting potential for these materials as implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLWOYUYWTFRA-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)